3-(2-フルオロフェニル)-1H-ピラゾール

説明

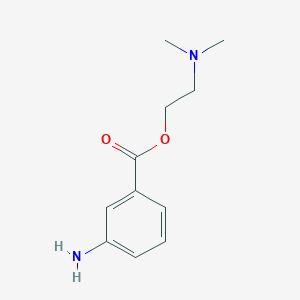

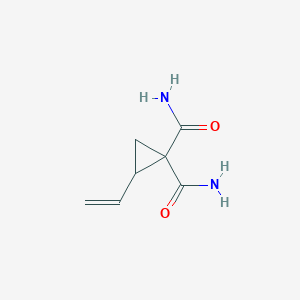

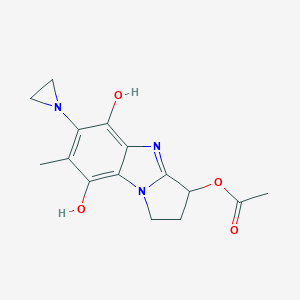

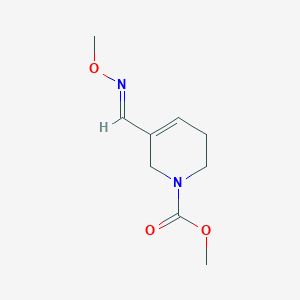

3-(2-Fluorophenyl)-1H-pyrazole, also known as 3-(2-Fluorophenyl)-1H-pyrazole, is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Fluorophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん研究

“3-(2-フルオロフェニル)-1H-ピラゾール”とその誘導体は、がん研究において可能性を示しています . 例えば、この化合物から合成できるイミダゾ[1,2-a]ピリジンは、その多くの誘導体が様々なキナーゼを阻害する能力を持つため、がん治療に大きな可能性を示しています .

抗菌活性

この化合物は、抗菌活性も示すことがわかりました. これは、新しい抗菌薬の開発に適した候補であることを意味しています。

抗真菌活性

“3-(2-フルオロフェニル)-1H-ピラゾール”は、その抗菌特性に加えて、抗真菌活性も示しています. これは、抗真菌薬の開発に使用できることを示唆しています。

新規誘導体の合成

この化合物は、様々な用途のための新規誘導体の合成に使用されてきました . 例えば、ピラゾロピリミジン-4-オン誘導体は、合成され、腫瘍細胞株に対する細胞毒性が評価されており、強力な抗腫瘍活性を示しています.

ドミノ反応

“3-(2-フルオロフェニル)-1H-ピラゾール”の前駆体であるN-2-ピリジル-β-ケトアミドは、ブロム化、分子内求核置換、ケト-エノール互変異性反応のドミノプロセスを経て、これまで知られていなかった3-アリルメチレンイミダゾ[1,2-a]ピリジン-2(3H)-オン骨格への適切な前駆体であることが示されました .

多様性指向ライブラリの構築

“3-(2-フルオロフェニル)-1H-ピラゾール”から合成できるブリッジヘッド窒素原子を持つ縮合複素環式化合物は、多様性指向ライブラリの構築において非常に関連性があります . これらのライブラリは、創薬と開発において非常に重要です。

作用機序

Target of Action

It is known that similar compounds, such as the mitochondrial-targeted furazano [3,4-b]pyrazine named bam15, selectively reduce bioenergetic coupling efficiency . Another compound, N-({(2S)-1-[(3R)-3-AMINO-4-(2-FLUOROPHENYL)BUTANOYL]PYRROLIDIN-2-YL}METHYL)BENZAMIDE, targets Dipeptidyl peptidase 4 .

Mode of Action

For instance, the compound BAM15 increases proton leak and over time, diminishes cell proliferation, migration, and ATP production .

Biochemical Pathways

For example, a study on medium for organ culture revealed differences in the expression of some compounds, with a total of 173 metabolites annotated and 36 pathways enriched by pathway analysis .

Pharmacokinetics

The terminal elimination half-life and plasma clearance values were 73.6 min and 0.482 L/min/kg, respectively .

Result of Action

For instance, BAM15 was found to decrease mitochondrial membrane potential, induce apoptosis, and accumulate reactive oxygen species in cells .

生化学分析

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

It is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(2-Fluorophenyl)-1H-pyrazole in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 3-(2-Fluorophenyl)-1H-pyrazole in animal models .

特性

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNGOFHHOGORBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379189 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-32-2 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)

![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)